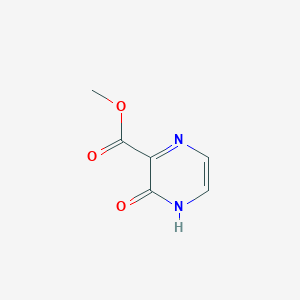

Methyl 2-hydroxy-3-pyrazinecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-5(9)8-3-2-7-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUBNSIFWJGXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363833 | |

| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27825-20-3 | |

| Record name | Methyl 2-hydroxy-3-pyrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Methyl 2-hydroxy-3-pyrazinecarboxylate: A Technical Guide for Chemical Researchers

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Methodologies for a Key Heterocyclic Intermediate

Methyl 2-hydroxy-3-pyrazinecarboxylate is a vital heterocyclic compound, serving as a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic and structural features make it an attractive scaffold for medicinal chemists. This technical guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, offering detailed experimental protocols and exploring the underlying chemical principles that govern these transformations. The methodologies presented are designed to be robust and scalable, providing a solid foundation for researchers in organic synthesis and drug discovery.

Strategic Approaches to the Pyrazine Core

The synthesis of substituted pyrazines can be broadly categorized into two strategic approaches: the construction of the pyrazine ring system from acyclic precursors (cyclocondensation) and the functional group interconversion of a pre-existing pyrazine scaffold. This guide will detail two primary, validated pathways to this compound that exemplify these strategies.

Pathway I: Cyclocondensation Followed by Esterification

This pathway builds the pyrazine ring from simple, commercially available starting materials, offering a convergent and efficient route to the target molecule. The key steps involve the formation of a pyrazine carboxamide, followed by hydrolysis and subsequent esterification.

Logical Flow of Pathway I

Caption: Cyclocondensation and subsequent functional group modification.

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

The initial and pivotal step in this pathway is the cyclocondensation reaction between 2-aminomalonamide and glyoxal. This reaction proceeds under basic conditions to form the pyrazine ring.

Experimental Protocol:

-

In a reaction vessel, prepare a solution of 2-aminomalonamide in an aqueous sodium hydroxide solution, and cool the mixture to -10°C.

-

To this cooled suspension, add a 40% aqueous solution of glyoxal dropwise, maintaining the temperature below -5°C.

-

After the addition is complete, allow the reaction mixture to stir at -5°C for 1 hour, then warm to room temperature and continue stirring for an additional 3 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting precipitate of 3-hydroxypyrazine-2-carboxamide is collected by filtration, washed with cold water and ethanol, and dried under vacuum.[1]

Causality and Insights: The use of low temperatures is crucial to control the exothermic nature of the reaction and to minimize the formation of side products from the self-condensation of glyoxal. The basic medium facilitates the deprotonation of the amine and methylene groups of 2-aminomalonamide, promoting the nucleophilic attack on the carbonyl carbons of glyoxal.

Step 2: Hydrolysis to 3-Hydroxypyrazine-2-carboxylic Acid

The carboxamide is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, though acidic hydrolysis is commonly employed.

Experimental Protocol:

-

Suspend 3-hydroxypyrazine-2-carboxamide in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux and maintain this temperature until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of 3-hydroxypyrazine-2-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Causality and Insights: The acidic conditions protonate the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent elimination of ammonia drives the reaction to completion.

Step 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol, a classic Fischer esterification.

Experimental Protocol:

-

Dissolve 3-hydroxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a mild base, such as sodium bicarbonate solution, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality and Insights: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, leading to the formation of a tetrahedral intermediate, which subsequently eliminates water to form the ester. The use of excess methanol shifts the equilibrium towards the product side.

Pathway II: Synthesis via an Amino Precursor and Diazotization

This alternative pathway leverages a pre-functionalized pyrazine ring, specifically an amino-substituted pyrazine ester, and converts the amino group to a hydroxyl group via a diazotization-hydrolysis sequence.

Logical Flow of Pathway II

Caption: Functional group interconversion on a pre-formed pyrazine ring.

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

The starting material for this pathway is 3-aminopyrazine-2-carboxylic acid, which is first converted to its methyl ester.

Experimental Protocol:

-

Suspend 3-aminopyrazine-2-carboxylic acid in anhydrous methanol.[2]

-

Add a catalytic amount of concentrated sulfuric acid.[2]

-

Stir the mixture at room temperature for an extended period (e.g., 48 hours) or gently reflux to expedite the reaction.[2]

-

Upon completion, pour the reaction mixture into ice water and neutralize with a base like sodium bicarbonate.[2]

-

The resulting precipitate of Methyl 3-aminopyrazine-2-carboxylate is collected by filtration, washed with water, and dried.[2][3]

Causality and Insights: This is another example of a Fischer esterification. The reaction conditions are similar to those in Pathway I, Step 3.

Step 2: Diazotization of Methyl 3-aminopyrazine-2-carboxylate

The amino group of the pyrazine ester is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Experimental Protocol:

-

Dissolve Methyl 3-aminopyrazine-2-carboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5°C).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

-

Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Causality and Insights: The diazotization of heteroaromatic amines is a well-established transformation.[4][5] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The strong acid is necessary for the formation of nitrous acid from sodium nitrite.

Step 3: Hydrolysis of the Diazonium Salt

The diazonium salt intermediate is then hydrolyzed to the desired hydroxyl group by warming the reaction mixture.

Experimental Protocol:

-

Gently warm the solution containing the pyrazine diazonium salt. The evolution of nitrogen gas will be observed.

-

Continue warming until the gas evolution ceases, indicating the completion of the hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Causality and Insights: The pyrazine diazonium salt is a good leaving group, and upon gentle heating, it decomposes to liberate nitrogen gas and a pyrazine cation. This cation is then quenched by water to form the hydroxyl group.

Quantitative Data Summary

| Pathway | Step | Starting Material(s) | Product | Typical Yield |

| I | 1 | 2-Aminomalonamide, Glyoxal | 3-Hydroxypyrazine-2-carboxamide | ~60-70%[1] |

| 2 | 3-Hydroxypyrazine-2-carboxamide | 3-Hydroxypyrazine-2-carboxylic Acid | High | |

| 3 | 3-Hydroxypyrazine-2-carboxylic Acid | This compound | Good to High | |

| II | 1 | 3-Aminopyrazine-2-carboxylic Acid | Methyl 3-aminopyrazine-2-carboxylate | ~70-80%[3] |

| 2 & 3 | Methyl 3-aminopyrazine-2-carboxylate | This compound | Moderate to Good |

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of this compound. Pathway I, which involves the initial construction of the pyrazine ring, is advantageous when the starting materials are readily available and a convergent synthesis is desired. Pathway II, which relies on the functional group modification of a pre-existing pyrazine, is a valuable alternative, particularly if the amino-substituted precursor is accessible. The choice of pathway will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale of the reaction, and the equipment at hand. Both routes provide a solid foundation for the synthesis of this important heterocyclic building block and can be adapted and optimized for various research and development applications.

References

-

MDPI. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

-

Heterocyclic Chemistry. (2007). SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.

- Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.

-

Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.

-

RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL 3-AMINOPYRAZINE-2-CARBOXYLATE. Retrieved from [Link]

- Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-hydroxypyrazine-2-carboxylic acid, min 97%, 100 grams. Retrieved from [Link]

-

Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

-

HETEROCYCLES. (2022). FACILE SYNTHESIS OF FULLY CONJUGATED AMINOPYRAZINE BASED DIAZOBENZENES AND DIAZOAMINOBENZENES WITH ARYLDIAZONIUM SALTS. Retrieved from [Link]

-

Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

Sources

- 1. 3-HYDROXYPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to Methyl 2-hydroxy-3-pyrazinecarboxylate (CAS: 27825-20-3)

Abstract

Methyl 2-hydroxy-3-pyrazinecarboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and flavor chemistry. Its pyrazine core, adorned with both a hydroxyl and a methyl carboxylate group, presents a unique electronic and structural landscape, making it a valuable scaffold for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, analytical characterization, and its burgeoning role in drug discovery and development. The content herein is curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights.

Introduction: The Pyrazine Scaffold in Modern Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1][2] The electron-withdrawing nature of the nitrogen atoms renders the pyrazine ring electron-deficient, influencing its reactivity and its ability to participate in non-covalent interactions with biological targets.[1] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][[“]] this compound (CAS: 27825-20-3) serves as a key building block in the synthesis of more elaborate pyrazine-containing molecules, leveraging its reactive functional groups for further chemical modification.[4]

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of a molecule is paramount for its effective application. This compound is a solid at room temperature with the key properties summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 27825-20-3 | N/A |

| Molecular Formula | C₆H₆N₂O₃ | N/A |

| Molecular Weight | 154.12 g/mol | N/A |

| Melting Point | 154 °C | [4] |

| Boiling Point | 417.9 °C at 760 mmHg | [4] |

| Density | 1.39 g/cm³ | [4] |

Tautomerism: A Critical Consideration

A crucial aspect of the structure of this compound is the potential for keto-enol tautomerism. The "hydroxy" nomenclature suggests the enol form, but it can exist in equilibrium with its keto tautomer, methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.[5][6] While the enol form is often depicted, the keto form may be the more stable tautomer in certain conditions, a phenomenon observed in related heterocyclic systems.[7] This equilibrium has significant implications for its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic distributions.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established methods for the synthesis of related pyrazine derivatives. [8] Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

-

In a reaction vessel, a solution of 2-aminomalonamide is prepared in an aqueous alkaline medium (e.g., 20% sodium hydroxide) and cooled to low temperatures (e.g., -10 to 0 °C). [8]2. An aqueous solution of a glyoxal derivative (e.g., 40% glyoxal) is added dropwise to the cooled solution while maintaining the low temperature. [8]3. The reaction mixture is stirred for several hours, allowing for the condensation and cyclization to form the pyrazine ring. [8]4. The pH of the reaction mixture is adjusted to induce precipitation of the 3-hydroxypyrazine-2-carboxamide product, which is then collected by filtration. [8] Step 2: Hydrolysis to 3-Hydroxypyrazine-2-carboxylic Acid

-

The 3-hydroxypyrazine-2-carboxamide is suspended in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

The mixture is heated to reflux for a sufficient period to ensure complete hydrolysis of the amide to the corresponding carboxylic acid.

-

Upon cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 3-hydroxypyrazine-2-carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Esterification to this compound

-

3-Hydroxypyrazine-2-carboxylic acid is suspended in an excess of methanol. [4]2. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

The excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization: A Spectroscopic Approach

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on data from structurally similar compounds, the following spectral characteristics are predicted. [9] ¹H NMR (Proton NMR):

-

Pyrazine Ring Protons: The protons on the pyrazine ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

-

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around δ 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but could be in the range of δ 10.0-12.0 ppm in a solvent like DMSO-d₆. [9] ¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the most downfield position, typically in the range of δ 160-170 ppm.

-

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring will appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the hydroxyl group (C-2) would be the most deshielded among the ring carbons. [9]* Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the upfield region, around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. [10]* C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazine ring.

-

C-H Stretch (Aliphatic): C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A very strong and sharp absorption band in the range of 1700-1730 cm⁻¹ is a clear indicator of the ester carbonyl group. [10]* C=N and C=C Stretches (Aromatic Ring): Multiple sharp absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the C=N and C=C bonds within the pyrazine ring.

-

C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (154.12 g/mol ).

-

Key Fragmentation Pathways: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59). [11][12]The pyrazine ring itself is relatively stable, but fragmentation can occur, providing further structural information.

Caption: Plausible mass spectrometry fragmentation pathways.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine nucleus is a cornerstone in the design of novel therapeutic agents. [13][14]this compound, with its versatile functional groups, serves as a valuable starting material for the synthesis of a wide array of biologically active compounds. The hydroxyl and ester functionalities provide convenient handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

A Scaffold for Bioactive Molecules

The pyrazine ring system is present in several clinically used drugs and numerous investigational compounds. [2][15]The incorporation of the this compound moiety into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties. For instance, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to biological targets such as enzymes and receptors. [1]

Potential Therapeutic Areas

Derivatives synthesized from this compound have the potential to be explored for a variety of therapeutic applications, including:

-

Anticancer Agents: Many pyrazine-containing compounds exhibit potent anticancer activity through various mechanisms. [1][2]* Antiviral Agents: The pyrazine scaffold is found in antiviral drugs like Favipiravir. [16][17]* Antibacterial and Antifungal Agents: Pyrazine derivatives have shown promising activity against a range of microbial pathogens. [18][19]* Anti-inflammatory Drugs: The anti-inflammatory potential of pyrazine-based compounds is an active area of research. [2]

Conclusion

This compound is a heterocyclic compound with significant potential in both academic research and industrial applications, particularly in the realm of drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. A thorough understanding of its physicochemical properties, including the nuances of tautomerism, is critical for its effective utilization. The spectroscopic techniques of NMR, IR, and MS provide a robust framework for its characterization and quality control. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound is set to increase, solidifying its role as a key player in the future of medicinal chemistry.

References

-

PrepChem. (n.d.). Synthesis of 3-hydroxy-2-hydroxymethylpyrazine. Retrieved from [Link]

- Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164–168.

- Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Li, S., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.

- De, S. K. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 19(19), 5158–5161.

- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6874.

- YMER. (2023).

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2012).

- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

-

Rzepa, H. (2017, June 1). Tautomeric polymorphism. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

-

Semantic Scholar. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

- Shi, F., Li, Z., Zhou, J., Du, P., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120.

-

Semantic Scholar. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

- Ivanova, Y., & Stoyanov, N. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6271.

-

PubChem. (n.d.). 3-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6874.

- Kráľová, K., et al. (2006).

- El-Sayed, N. N. E., et al. (2018).

-

Chemistry LibreTexts. (2019, June 5). 9.4.2. Tautomers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]

- Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S1), 8435–8453.

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

- Google Patents. (n.d.). Preparation method of methyl hydrazinocarboxylate.

- Das, S., et al. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. Crystal Growth & Design, 19(10), 5855–5866.

-

ResearchGate. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. prepchem.com [prepchem.com]

- 5. Tautomeric polymorphism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-HYDROXYPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ymerdigital.com [ymerdigital.com]

- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]

- 18. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One moment, please... [sciencescholar.us]

"Methyl 2-hydroxy-3-pyrazinecarboxylate" molecular structure

An In-Depth Technical Guide to Methyl 2-hydroxy-3-pyrazinecarboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in flavor chemistry and as a scaffold in medicinal chemistry. This document delves into the molecule's structural nuances, particularly its pronounced tautomerism, and offers a detailed exploration of its physicochemical properties, a robust synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. The guide is intended for researchers and professionals in organic synthesis, analytical chemistry, and drug discovery, providing the foundational knowledge required for the effective study and utilization of this compound.

Introduction and Structural Elucidation

This compound (CAS No: 27825-20-3) is an aromatic heterocyclic compound.[1] Its nomenclature can be ambiguous due to a significant chemical property: keto-enol tautomerism. The "hydroxy" designation points to the enol-like form, while synonyms such as "Methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate" or "methyl 2-oxo-1H-pyrazine-3-carboxylate" refer to its keto-like tautomer.[1] This dynamic equilibrium is a defining characteristic of the molecule and influences its reactivity and spectroscopic properties. For clarity, this guide will refer to the compound by its common name, while acknowledging the presence and importance of both tautomeric forms.

Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton.[2][3] In the case of this compound, the equilibrium lies between the aromatic 2-hydroxy-pyrazine (enol-like) form and the 3-oxo-3,4-dihydropyrazine (keto-like) form. The keto form is often more stable in many heterocyclic systems due to the strength of the carbon-oxygen double bond.[2] However, the enol-like form benefits from the aromaticity of the pyrazine ring. The exact ratio of these tautomers can be influenced by factors such as the solvent, temperature, and pH.[4][5] Understanding this equilibrium is critical for interpreting spectroscopic data and predicting chemical reactivity.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and designing experimental conditions.

| Property | Value | Source |

| CAS Number | 27825-20-3 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 154 °C | [1] |

| Boiling Point | 417.9 °C at 760 mmHg (Predicted) | [1] |

| Appearance | Solid | [N/A] |

| Storage | 2-8°C, in a tightly sealed container away from light and moisture. | [N/A] |

Synthesis Protocol

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

-

Rationale: This step involves a cyclocondensation reaction, a common method for forming the pyrazine ring. The reaction of a 1,2-dicarbonyl compound (glyoxal) with a 1,2-diamine (diaminomalonamide) in a basic medium leads to the formation of the heterocyclic core.[6]

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diaminomalonamide in an aqueous solution of sodium hydroxide at 5-10°C.

-

Slowly add an aqueous solution of glyoxal dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 6 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude 3-hydroxypyrazine-2-carboxamide.

-

Step 2: Hydrolysis to 3-Hydroxypyrazine-2-carboxylic acid

-

Rationale: The amide functional group is hydrolyzed to a carboxylic acid under acidic conditions, which is a standard organic transformation.[6]

-

Procedure:

-

Suspend the crude 3-hydroxypyrazine-2-carboxamide in a solution of sulfuric acid (e.g., 50%).

-

Heat the mixture under reflux for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 3-hydroxypyrazine-2-carboxylic acid.

-

Step 3: Esterification to this compound

-

Rationale: Fischer esterification is a classic and effective method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of an acid catalyst.

-

Procedure:

-

Suspend 3-hydroxypyrazine-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Spectroscopic Analysis (Predicted)

As experimental spectra are not widely published, this section provides a detailed prediction of the key spectroscopic features based on the known tautomeric forms and data from analogous compounds.[7][8][9]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for both the keto and enol-like tautomers, with the ratio depending on the solvent used (e.g., DMSO-d₆).

-

-OH Proton (Enol form): A broad singlet is anticipated in the downfield region (δ 10.0 - 12.0 ppm), characteristic of an acidic proton involved in hydrogen bonding or chemical exchange.[7]

-

-NH Proton (Keto form): A broad singlet may appear in a similar downfield region (δ 11.0 - 13.0 ppm).

-

Pyrazine Ring Protons: Two doublets are expected in the aromatic region (δ 7.5 - 8.5 ppm), corresponding to the two coupled protons on the pyrazine ring. The exact chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the ester group.

-

Methyl Ester Protons (-OCH₃): A sharp singlet will be present in the upfield region (δ 3.8 - 4.0 ppm), integrating to three protons.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the tautomeric equilibrium.

-

Carbonyl Carbon (C=O, Keto form): A signal is expected in the range of δ 160 - 165 ppm.

-

Ester Carbonyl Carbon (C=O): A signal is expected further downfield, around δ 165 - 170 ppm.

-

C-OH Carbon (Enol form): The carbon attached to the hydroxyl group (C2) is expected to be significantly deshielded, appearing around δ 155 - 160 ppm.[7]

-

Pyrazine Ring Carbons: Other carbons in the pyrazine ring are expected to resonate in the δ 125 - 150 ppm region.

-

Methyl Ester Carbon (-OCH₃): A signal will be observed in the upfield region, typically around δ 50 - 55 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

O-H/N-H Stretching: A broad absorption band is expected in the region of 3400-3100 cm⁻¹ due to the O-H (enol) and N-H (keto) stretching vibrations, likely broadened by hydrogen bonding.[11]

-

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.[12]

-

C=O Stretching: This will be a prominent feature. A strong, sharp absorption band between 1720-1740 cm⁻¹ is expected for the ester carbonyl. A second strong band, likely between 1650-1680 cm⁻¹, would correspond to the keto-carbonyl of the pyrazinone ring.[11]

-

C=N and C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region will be due to the stretching vibrations of the C=N and C=C bonds within the pyrazine ring.[12]

-

C-O Stretching: A strong band in the 1300-1100 cm⁻¹ region will be indicative of the C-O stretching of the ester group.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

-

Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.

-

Loss of -OCH₃: A fragment at m/z = 123, resulting from the loss of the methoxy radical from the ester group.

-

Loss of -COOCH₃: A fragment at m/z = 95, corresponding to the loss of the entire carbomethoxy group.

-

Further Fragmentation: Subsequent fragmentation of the pyrazine ring would lead to smaller fragments characteristic of nitrogen-containing heterocycles.

Applications and Future Directions

Flavor and Fragrance Industry

This compound is known for its characteristic earthy, nutty, and roasted coffee-like aroma.[1] This makes it a valuable component in the food and beverage industry as a flavoring agent and in the cosmetics industry as a fragrance ingredient.[1]

Potential in Medicinal Chemistry

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[13] Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including antimycobacterial, antifungal, and anticancer effects.[13][14][15]

-

Antimicrobial Potential: Esters and amides of pyrazine-2-carboxylic acid have been investigated for their activity against various microbial strains, including Mycobacterium tuberculosis.[14][16] The structural similarity of the title compound to these active molecules suggests it could be a valuable starting point or intermediate for the development of new antimicrobial agents.

-

Enzyme Inhibition: Pyrazole and pyrazine derivatives have been explored as inhibitors of various enzymes.[17] Given its structure, this compound could be investigated as a potential inhibitor of kinases, polymerases, or other enzymes relevant to disease pathways.

-

Synthetic Building Block: The functional groups present (ester, hydroxy/keto, and the pyrazine ring itself) make this molecule a versatile building block for the synthesis of more complex, biologically active molecules.[18]

Conclusion

This compound is a fascinating molecule defined by its keto-enol tautomerism. This guide has provided a detailed framework for its synthesis, predicted its key spectroscopic features, and outlined its current and potential applications. While its primary use to date has been in the flavor and fragrance industry, its structural features hold significant promise for its application as a scaffold in the design and synthesis of novel therapeutic agents. Further research into its specific biological activities is warranted and could unveil new opportunities in drug discovery.

References

-

J. Kráľová, J. Imrich, P. Kristian, and K. Špirková, "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity," Molecules, vol. 7, no. 4, pp. 364-373, 2002.

-

J. Kráľová, J. Imrich, P. Kristian, and K. Špirková, "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity," ResearchGate, 2002.

-

J. Kráľová, J. Imrich, P. Kristian, and K. Špirková, "Substituted pyrazinecarboxamides: synthesis and biological evaluation," ResearchGate, 2006.

-

"Organic Syntheses Procedure," Organic Syntheses.

-

M. J. Ahsan, "Current status of pyrazole and its biological activities," PMC, 2015.

-

"this compound," LookChem.

-

"Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine," BenchChem.

-

"Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives," ResearchGate, 2001.

-

"Synthesis process of 2-methyl-5-pyrazine formate," Google Patents, CN109369545B.

-

"6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide," BLDpharm.

-

"Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate," BenchChem.

-

H. M. T. B. Herath, J. P. Richard, "Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen," Journal of the Chemical Society, Perkin Transactions 2, 2002.

-

M. Hesse, H. Meier, B. Zeeh, "Combination of 1H and 13C NMR Spectroscopy," Thieme, 2002.

-

J. Ashenhurst, "Keto-Enol Tautomerism: Key Points," Master Organic Chemistry, 2022.

-

"METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum," ChemicalBook.

-

"this compound," Santa Cruz Biotechnology.

-

"Methyl 2-pyrazinecarboxylate," Sigma-Aldrich.

-

"Methylpyrazine-2-carboxylate," NIST WebBook.

-

"Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid," Google Patents, CN113135862A.

-

N. Prabavathi, et al., "The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate," Journal of Environmental Nanotechnology, 2013.

-

A. M. El-Sayed, et al., "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19," ResearchGate, 2022.

-

Y. Zhang, et al., "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry," MDPI, 2023.

-

"Tautomerization Explained: Keto-Enol and Other Common Types," Patsnap Eureka, 2025.

-

"Keto-Enol Tautomerism," Chemistry LibreTexts.

-

"Keto-Enol Tautomerism," Chemistry LibreTexts, 2023.

-

"1H and 13C NMR spectra of the catalytic synthesized compounds," The Royal Society of Chemistry.

-

S. A. G. R. Naidu, et al., "Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][14][15][16][17]tetrazine-8-carboxylates and -carboxamides," PMC, 2012.

-

"Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts, 2025.

-

"Preparation method of methyl hydrazinocarboxylate," Google Patents, CN103130687A.

-

"Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra," Master Organic Chemistry, 2016.

-

"methyl 3-oxo-6-phenyl-3,4-dihydropyrazine-2-carboxylate," ChemicalBook.

-

"VI. 1H and 13C NMR Spectra," The Royal Society of Chemistry.

-

"Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives," Google Patents, DE1238478B.

-

"infrared spectrum of methyl 2-hydroxybenzoate," Doc Brown's Chemistry.

-

J. F. Duan, et al., "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide," PubMed, 2007.

-

"SYNTHESIS OF 7-HYDROXY-3-[(4-METHYL-2-OXO-2H-1-BENZOPYRAN-7-YL OXY) METHYL]-8-UNDECYL-6H-4, 1,2-BENZOXADIAZIN-6-ONE," ResearchGate, 1996.

-

"Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine," PrepChem.com.

-

"Mass Spectrometry of Some Common Functional Groups," Chemistry LibreTexts, 2023.

-

S. Periandy, et al., "Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations," ChemRxiv, 2022.

-

"mass spectrum of methyl 2-hydroxybenzoate," Doc Brown's Chemistry.

-

"methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide," PubChem.

Sources

- 1. Cas 27825-20-3,this compound | lookchem [lookchem.com]

- 2. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]

- 9. nanoient.org [nanoient.org]

- 10. rsc.org [rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

"Methyl 2-hydroxy-3-pyrazinecarboxylate" physical properties (melting point, solubility)

Introduction: The Significance of Methyl 2-hydroxy-3-pyrazinecarboxylate

This compound (CAS No: 27825-20-3; Molecular Formula: C₆H₆N₂O₃) is a significant heterocyclic compound belonging to the pyrazine class. Pyrazine derivatives are found in nature and are synthetically important, contributing to the flavor and aroma of many roasted or baked foods.[1] This specific ester is noted for its utility as a flavoring agent, imparting earthy, nutty, and roasted coffee-like aromas. Beyond its application in the food and beverage industry, the pyrazine scaffold is of great interest in pharmaceutical and materials science due to the wide range of biological activities exhibited by its derivatives.[2][3]

Accurate characterization of the physicochemical properties of molecules like this compound is a cornerstone of drug development and materials science. Properties such as melting point and solubility govern a compound's purity, stability, formulation feasibility, and bioavailability. This guide provides a detailed overview of the known physical properties of this compound and presents robust, field-proven methodologies for their experimental determination, offering both data and the causal logic behind the protocols for researchers and scientists.

Part 1: Compendium of Physical Properties

The fundamental physical characteristics of a compound provide the first data points for its identity and purity. For this compound, these properties are summarized below.

Data Presentation: Physicochemical Characteristics

| Property | Value | Source(s) |

| CAS Number | 27825-20-3 | [Santa Cruz Biotechnology] |

| Molecular Formula | C₆H₆N₂O₃ | [Santa Cruz Biotechnology] |

| Molecular Weight | 154.12 g/mol | [Santa Cruz Biotechnology] |

| Appearance | Solid (Typical) | [Bouling Chemical Co.] |

| Melting Point | 154 °C | [LookChem] |

| Boiling Point | 417.9 °C at 760 mmHg (Predicted) | [LookChem] |

| Density | 1.39 g/cm³ (Predicted) | [LookChem] |

| Solubility | Data Not Experimentally Determined | [LookChem] |

Expert Analysis: Tautomerism and Its Impact on Solubility

A critical structural feature of this compound is its potential for keto-enol tautomerism. The molecule can exist in equilibrium between the 2-hydroxy-pyrazine form and the 2-oxo-1H-pyrazine form. This phenomenon is common in heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen.[4][5][6] The dominant tautomeric form can significantly influence physical properties, particularly solubility, by affecting intermolecular forces like hydrogen bonding.

While specific experimental solubility data is not widely published, we can predict its behavior based on the "like dissolves like" principle.[7]

-

Polarity: The molecule possesses multiple polar functional groups: a hydroxyl (-OH) group, an ester group (-COOCH₃), and two nitrogen atoms within the aromatic ring. These groups make the molecule polar. The electron-withdrawing nature of the nitrogen atoms and substituents enhances this polarity.[1][2]

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atoms, the carbonyl oxygen of the ester, and the hydroxyl oxygen can all act as hydrogen bond acceptors. This capability is crucial for solubility in protic solvents.

-

Predicted Solubility:

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form strong hydrogen bonds suggests that this compound should exhibit moderate to good solubility in these solvents. The parent compound, pyrazine, is soluble in water.[8][9]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The molecule's polarity indicates it should be soluble in these solvents through dipole-dipole interactions.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the significant mismatch in polarity.

-

The lack of empirical data necessitates a robust experimental protocol to definitively characterize the solubility profile, which is detailed in the following section.

Part 2: Experimental Determination of Physical Properties

To ensure scientific integrity, every protocol must be a self-validating system. This involves careful calibration, precise execution, and replicate measurements to establish confidence in the results.

Protocol for Melting Point Determination

The melting point provides a quick, reliable measure of a crystalline solid's purity. Impurities typically depress and broaden the melting range. The capillary method using a digital melting point apparatus is a standard and precise technique.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle if necessary.

-

Take a glass capillary tube (sealed at one end) and dip the open end into the powdered sample.[10]

-

Gently tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. A sample height of 1-2 mm is optimal.[11][12]

-

Causality: A finely packed, small sample ensures uniform heat transfer, leading to a sharp, accurate melting point reading. Large samples result in a broader melting range due to thermal gradients.[11]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary into the heating block of the melting point apparatus.[10]

-

Set an initial rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point of 154 °C.[10]

-

Causality: A preliminary fast run saves time and identifies the approximate melting temperature.

-

When the temperature is ~15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Causality: A slow heating rate is critical for allowing the system to reach thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.[11]

-

-

Data Recording and Validation:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts into a clear liquid. The melting point is reported as the range T₁ – T₂.

-

Perform the measurement in triplicate with fresh samples and new capillaries for each run. The results should be consistent within 1-2 °C.

-

Trustworthiness: Repeating the measurement ensures the result is reproducible and not an artifact of improper technique or a faulty instrument.

-

Protocol for Thermodynamic Solubility Assessment

The equilibrium or thermodynamic solubility is the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium.[13] The Saturation Shake-Flask method is the gold standard for this determination.[14]

Methodology: Shake-Flask Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Select a panel of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

To a series of glass vials, add a measured volume of a single solvent (e.g., 5 mL).

-

Add an excess amount of solid this compound to each vial. The key is to ensure undissolved solid remains visible after equilibration.[13]

-

Causality: The presence of excess solid is the definition of a saturated solution and ensures that the equilibrium concentration is achieved.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C) for a defined period (typically 24 to 72 hours).[14][15]

-

Causality: Prolonged agitation at a constant temperature is necessary for the dissolution process to reach a true equilibrium state. Insufficient time will lead to an underestimation of solubility.

-

-

Sample Separation and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove all undissolved solid particles.[15]

-

Causality: Filtration is a critical step. Failure to remove microscopic solid particles will lead to a significant overestimation of the amount of dissolved solute.

-

Immediately dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration into the linear range of the analytical method.

-

-

Quantification and Validation:

-

Quantify the concentration of the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the original solubility in mg/mL or mol/L by back-calculating from the dilution factor.

-

Trustworthiness: An HPLC-based quantification with a proper calibration curve is highly specific and accurate. The entire experiment should be performed in triplicate for each solvent to ensure the results are statistically reliable.

-

Part 3: Workflow Visualization

The logical flow for the comprehensive characterization of the physical properties of a novel or poorly characterized compound is depicted below. This workflow ensures that both identity/purity and solubility are assessed using robust, sequential methodologies.

Caption: Workflow for Physical Property Characterization.

Conclusion

This compound has a well-defined melting point of 154 °C, a key indicator for its identification and purity assessment. While its solubility has not been extensively documented, its molecular structure strongly suggests solubility in polar solvents, a hypothesis that can be confirmed using the rigorous shake-flask protocol detailed herein. The methodologies and causal explanations provided in this guide equip researchers and drug development professionals with the necessary tools and understanding to accurately characterize this and other novel chemical entities, ensuring a foundation of high-quality data for subsequent research and development efforts.

References

-

LookChem. Cas 27825-20-3, this compound.[Link]

-

University of Colorado Boulder, Department of Chemistry. Melting point determination.[Link]

-

SlidePlayer. experiment (1) determination of melting points.[Link]

-

Chemistry For Everyone (YouTube). How To Predict Solubility Of Organic Compounds?[Link]

-

Bouling Chemical Co., Limited. this compound Supplier & Manufacturer China.[Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound.[Link]

-

JoVE (Journal of Visualized Experiments). Melting Point Determination of Solid Organic Compounds.[Link]

-

UCHEM. A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica.[Link]

-

ResearchGate. Physical properties of pyrazine.[Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.[Link]

-

Wikipedia. Pyrazine.[Link]

-

NanoValid. Procedure for solubility testing of NM suspension.[Link]

-

Britannica. Pyrazine.[Link]

-

IJBPAS. Pyrazine and its derivatives- synthesis and activity-a review.[Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

-

National Center for Biotechnology Information (PMC). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[Link]

-

PubMed. Keto-enol tautomerism in crystals...[Link]

-

ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.[Link]

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. myuchem.com [myuchem.com]

- 3. researchgate.net [researchgate.net]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Pyrazine - Wikipedia [en.wikipedia.org]

- 9. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. materialneutral.info [materialneutral.info]

A Technical Guide to Methyl 2-hydroxy-3-pyrazinecarboxylate: From Discovery to Modern Applications

Abstract

Methyl 2-hydroxy-3-pyrazinecarboxylate is a heterocyclic compound of significant interest, bridging the fields of flavor chemistry and pharmaceutical drug development. Initially recognized for its distinct sensory properties, its structural motifs have proven valuable as a scaffold in medicinal chemistry. This guide provides an in-depth exploration of the compound's history, from its foundational synthesis to its contemporary applications. We will detail the seminal synthetic methodologies, provide validated experimental protocols, and discuss the evolution of its role as both a key flavor component and a versatile building block in the synthesis of complex bioactive molecules. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and food science, offering expert insights into the causality behind experimental designs and the practical applications of this versatile pyrazine derivative.

Introduction: The Dual Identity of a Pyrazine Derivative

Pyrazines are a class of 1,4-dinitrogen-substituted benzene analogues that are ubiquitous in nature and are well-known for their potent aromatic properties.[1][2] Many are formed during the Maillard reaction in heat-processed foods, contributing significantly to the flavor profiles of coffee, roasted nuts, and cocoa.[1][3] this compound, with its characteristic earthy, nutty, and roasted coffee-like aroma, is a prime example of a synthetic pyrazine widely employed as a flavoring agent in the food, beverage, and cosmetics industries.[4]

Beyond its sensory contributions, the pyrazine ring is a privileged scaffold in medicinal chemistry.[5] The arrangement of its nitrogen atoms allows for multiple hydrogen bonding interactions, a critical feature for molecular recognition and binding to biological targets.[2] Consequently, this compound has emerged as an important organic chemical intermediate, particularly in the synthesis of novel therapeutic agents.[6] This guide will dissect the history and chemistry of this compound, providing a comprehensive technical resource for its synthesis, characterization, and application.

Historical Perspective and Discovery

The synthesis of hydroxypyrazines was significantly advanced by the work of Reuben G. Jones in 1949.[7] His method, involving the double condensation of a 1,2-dicarbonyl compound (like glyoxal) with an α-aminoamide in the presence of a base, became a foundational route for accessing this class of heterocycles.[1][7] This approach laid the groundwork for the synthesis of various substituted hydroxypyrazines, including the parent acid of the topic compound, 2-hydroxy-3-pyrazinecarboxylic acid.

While a specific "discovery" paper for this compound is not prominently documented, its synthesis is a logical extension of these early methods, involving the esterification of the corresponding carboxylic acid. The general synthetic strategy relies on the cyclization of aminomalonamide (or its derivatives) with glyoxal, a reaction that has been refined over the decades to improve yields and purity.[8][9] This core reaction remains a cornerstone for the laboratory and industrial preparation of this and related pyrazine structures.

Synthesis Methodologies: A Validated Protocol

The preparation of this compound typically involves a two-step process: the synthesis of the parent 3-hydroxypyrazine-2-carboxylic acid followed by its esterification. The most common and reliable route for the acid is the condensation of 2-aminomalonamide with glyoxal.

Synthesis of 3-Hydroxypyrazine-2-carboxamide

The initial step involves the formation of the amide intermediate. This reaction leverages the nucleophilic nature of the amino groups in 2-aminomalonamide attacking the electrophilic carbonyl carbons of glyoxal, followed by cyclization and oxidation.

Rationale: The use of an alkaline solution is critical to deprotonate the amino groups of 2-aminomalonamide, increasing their nucleophilicity. The reaction is typically run at low temperatures to control the exothermic condensation and minimize side reactions. Subsequent oxidation, often with hydrogen peroxide, aromatizes the dihydropyrazine intermediate to the stable pyrazine ring.[8]

Detailed Experimental Protocol: Synthesis of 3-Hydroxypyrazine-2-carboxamide[8]

-

In a suitable reaction vessel, suspend 100 g of 2-aminomalonamide in 220 ml of a 20% aqueous sodium hydroxide solution.

-

Cool the suspension to -10°C with vigorous stirring.

-

Add 149.4 g of a 40% aqueous glyoxal solution dropwise over approximately 40 minutes, ensuring the temperature is maintained at or below -5°C.

-

After the addition is complete, continue stirring at -5°C for 1 hour.

-

Allow the reaction mixture to warm to 22°C and stir for an additional 3 hours.

-

Upon reaction completion (monitored by TLC), cool the mixture to below 5°C.

-

Adjust the pH to 2 by the slow addition of 6 mol/l hydrochloric acid, which will precipitate the product.

-

Filter the solid product, wash with cold water, and dry to yield 3-hydroxypyrazine-2-carboxamide.

Hydrolysis to 3-Hydroxypyrazine-2-carboxylic Acid

The amide is then hydrolyzed under acidic conditions to yield the carboxylic acid.

Rationale: Acid-catalyzed hydrolysis provides a direct and efficient conversion of the amide to the carboxylic acid. Refluxing in a strong acid like sulfuric acid ensures complete reaction.[9]

Esterification to this compound

The final step is a standard Fischer esterification.

Rationale: The reaction is catalyzed by a strong acid (e.g., H₂SO₄) and driven to completion by using an excess of methanol, which also serves as the solvent.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic pathway from starting materials to the final product.

Physicochemical Properties and Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [4] |

| Molecular Weight | 154.12 g/mol | [4] |

| Appearance | Solid | [10] |

| Melting Point | 154 °C | [4] |

| Boiling Point | 417.9 °C at 760 mmHg | [4][11] |

| Density | 1.39 g/cm³ | [4][11] |

| pKa | 10.55 ± 0.40 (Predicted) | [4] |

| CAS Number | 27825-20-3 | [4] |

Spectroscopic Analysis

Spectroscopic methods provide the structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the ester group, and the electron-donating character of the hydroxyl group.[12]

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester and the carbon bearing the hydroxyl group (C-2) will be the most downfield signals due to the direct attachment of electronegative oxygen atoms.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks include a broad O-H stretch for the hydroxyl group (around 3200 cm⁻¹), C-H stretches for the aromatic ring and methyl group, and a strong C=O stretch for the ester carbonyl group (around 1680-1700 cm⁻¹).[13][14]

Diagram: Key Functional Groups and Their Expected IR Absorptions

Caption: Expected IR absorption regions for key functional groups.

Applications in Research and Industry

Flavor and Fragrance Industry

The primary industrial application of this compound is as a flavor and fragrance ingredient.[4] Its potent nutty, roasted, and coffee-like notes make it a valuable component in creating complex flavor profiles for a wide array of food products, including snacks, sauces, and beverages.[4] Its pleasant scent also leads to its use in perfumes and cosmetics.[4]

Drug Discovery and Development

In the pharmaceutical sector, the pyrazine heterocycle is a key structural element in many approved drugs.[5] this compound serves as a versatile starting material or intermediate for the synthesis of more complex, biologically active molecules. The methyl ester can be readily converted to other functional groups like amides or hydrazides, providing a chemical handle for building molecular diversity.[15] The introduction of a methyl group can also modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, which is a key strategy in lead compound optimization.[16]

The pyrazine scaffold is found in drugs with diverse activities, including diuretics, anti-cancer agents, and kinase inhibitors.[5][17] The ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors is crucial for binding to enzyme active sites. For example, derivatives of pyrazole-carboxamides, which share structural similarities, have been developed as potent inhibitors of kinases like FLT3 and CDK, which are targets in acute myeloid leukemia.[17] The core structure of this compound provides a rigid framework and specific electronic properties that are advantageous for designing targeted inhibitors.[18]

Conclusion and Future Outlook

This compound is a compound with a rich history rooted in the fundamental principles of heterocyclic chemistry. From its origins as a synthetic target for flavor science, it has evolved into a valuable tool for medicinal chemists. Its straightforward, scalable synthesis and its versatile chemical functionality ensure its continued relevance. Future research will likely focus on developing greener and more efficient synthetic routes and exploring its potential as a scaffold for new classes of therapeutic agents, particularly in the areas of oncology and infectious diseases where novel heterocyclic compounds are in high demand. The dual nature of this molecule—a potent flavorant and a privileged pharmaceutical intermediate—perfectly illustrates how fundamental chemical research can bridge seemingly disparate industries.

References

-

This compound | CAS 27825-20-3. LookChem. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journals. Available from: [Link]

-

methyl 2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazine-1-carboxylate. MolPort. Available from: [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available from: [Link]

- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.

-

Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PubMed Central. Available from: [Link]

- CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. Google Patents.

-

[Application of methyl in drug design]. PubMed. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available from: [Link]

-

Synthesis of (B) Methyl 2-phenylamino-3-pyrazine carboxylate. PrepChem.com. Available from: [Link]

-

This compound, CAS No. 27825-20-3. iChemical. Available from: [Link]

-

This compound Supplier & Manufacturer China. Bouling Chemical Co., Limited. Available from: [Link]

-

methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. PubChem. Available from: [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available from: [Link]

-

2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Available from: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

-

Secondary organic aerosol-forming reactions of glyoxal with amino acids. PubMed. Available from: [Link]

-

Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences - ScienceScholar. Available from: [Link]

-

Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry. PubMed. Available from: [Link]

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. ResearchGate. Available from: [Link]

-

o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. ResearchGate. Available from: [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available from: [Link]

-

2-Methylpyrazine. PubChem. Available from: [Link]

-

Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available from: [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijbpas.com [ijbpas.com]

- 3. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 8. 3-HYDROXYPYRAZINE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 10. This compound Supplier & Manufacturer China | Properties, Uses & Safety Data [chemheterocycles.com]